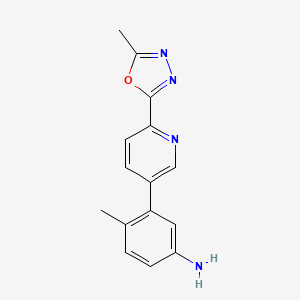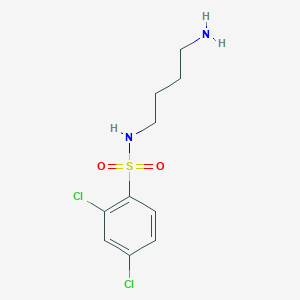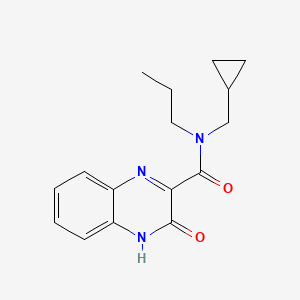
4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines It is characterized by the presence of a methoxyphenyl group attached to the tetrahydroquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of aniline with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The resulting intermediate undergoes cyclization to form the tetrahydroquinoline ring. This step often requires acidic conditions and elevated temperatures.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or fully reduced forms. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring. Reagents such as bromine or nitric acid are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Bromine, nitric acid, sulfuric acid, controlled temperatures.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline or fully reduced tetrahydroquinoline.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biology
Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Antioxidant Activity: Studies have indicated its ability to scavenge free radicals, suggesting potential therapeutic applications.
Medicine
Anticancer Research: Preliminary studies have explored its cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Neuroprotection: The compound has been investigated for its neuroprotective properties, offering promise in the treatment of neurodegenerative diseases.
Industry
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Cosmetics: The compound’s antioxidant properties make it a valuable ingredient in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity. This mechanism is particularly relevant in its potential use as an anticancer or neuroprotective agent.
Antioxidant Activity: The methoxyphenyl group contributes to its ability to neutralize free radicals, reducing oxidative stress and protecting cells from damage.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyphenyl)amine: Shares the methoxyphenyl group but lacks the tetrahydroquinoline core.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group attached to an acetic acid moiety.
4-Methoxyphenyl isothiocyanate: Features the methoxyphenyl group with an isothiocyanate functional group.
Uniqueness
4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H17NO |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C16H17NO/c1-18-13-8-6-12(7-9-13)14-10-11-17-16-5-3-2-4-15(14)16/h2-9,14,17H,10-11H2,1H3 |
Clave InChI |
NDITXSQXKLJSOP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CCNC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane](/img/structure/B13873010.png)


![[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine](/img/structure/B13873023.png)
![5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B13873028.png)



![benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate](/img/structure/B13873052.png)
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
![Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate](/img/structure/B13873062.png)
![2-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-N,N-diethylethanamine](/img/structure/B13873072.png)

